molecular formula C12H15NO4 B558679 4-((tert-Butoxycarbonyl)amino)benzoic acid CAS No. 66493-39-8

4-((tert-Butoxycarbonyl)amino)benzoic acid

Cat. No. B558679
CAS RN: 66493-39-8
M. Wt: 237,25 g/mole
InChI Key: ZJDBQMWMDZEONW-UHFFFAOYSA-N
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Description

4-((tert-Butoxycarbonyl)amino)benzoic acid, also known as N-tert-Butoxycarbonyl-4-aminobenzoic acid or Boc-4-Abz-OH, is a chemical compound with the molecular formula C12H15NO4 . It is used as a reagent in the synthesis of indoleamide derivatives as EP2 antagonists with high selectivity .


Synthesis Analysis

The synthesis of 4-((tert-Butoxycarbonyl)amino)benzoic acid can be achieved through the reaction of benzoic acid with tert-butanol . Another method involves multi-step reactions with benzene and CrO3 in acetone .


Chemical Reactions Analysis

This compound is used as a reagent in the synthesis of various compounds. For instance, it is used in the synthesis of indoleamide derivatives as EP2 antagonists . It is also used in the synthesis of aminopyridine-derived amides as nicotinamide phosphoribosyltransferase inhibitors .


Physical And Chemical Properties Analysis

The compound is a crystalline solid with a density of 1.173g/cm³ . Its melting point ranges from 209-212°C (decomposes), and it has a boiling point of 351.8°C at 760 mmHg . It is soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane .

Scientific Research Applications

  • Synthesis of Amino Acid Derivatives : 4-((tert-Butoxycarbonyl)amino)benzoic acid is used in the synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected L-amino acids, as shown by Koseki, Yamada, and Usuki (2011) (Koseki, Yamada, & Usuki, 2011).

  • Preparation of Peptide Amides : Hammer et al. (2009) demonstrated the use of tert-butoxycarbonyl-protected amino acids in the solid-phase synthesis of peptide amides under mild conditions (Hammer, Albericio, Gera, & Bárány, 2009).

  • Synthesis of Hydroxyproline Derivatives : Krishnamurthy et al. (2014) showed the synthesis of epoxy amino acids from allylglycines, which were cyclized to yield various hydroxyproline derivatives using tert-butoxycarbonyl protection (Krishnamurthy, Arai, Nakanishi, & Nishino, 2014).

  • Facile Synthesis of tert-Butyl Ester Derivatives : Chevallet et al. (1993) described a facile method for synthesizing a variety of N-protected amino acid tert-butyl ester derivatives (Chevallet, Garrouste, Malawska, & Martínez, 1993).

  • Applications in Solid-Phase Peptide Synthesis : Gaehde and Matsueda (1981) synthesized N-tert.-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid, suitable for use as a handle in solid-phase synthesis of peptide alpha-carboxamides (Gaehde & Matsueda, 1981).

  • Efficient Synthesis of Iodoalkanoates : Davies, Fenwick, and Ichihara (1997) utilized tert-butoxycarbonyl protection for the asymmetric synthesis of unsaturated β-amino acid derivatives (Davies, Fenwick, & Ichihara, 1997).

  • Development of Novel Amino Acid Based Dendrimer : Mulders et al. (1997) reported the synthesis of a novel amino acid-based dendrimer using a tert-butoxycarbonyl protected monomer (Mulders, Brouwer, Meer, & Liskamp, 1997).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound . It should not come into contact with the eyes, skin, or clothing, and ingestion or inhalation should be avoided .

Future Directions

The compound is an important reagent in organic synthesis and can be used in the synthesis of drugs, dyes, fragrances, and coatings . Its future directions could involve its use in the development of new synthesis methods and the production of new compounds .

properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-6-4-8(5-7-9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDBQMWMDZEONW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373146
Record name 4-[(tert-Butoxycarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((tert-Butoxycarbonyl)amino)benzoic acid

CAS RN

66493-39-8
Record name 4-[(tert-Butoxycarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{[(tert-butoxy)carbonyl]amino}benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
LL Jiang, BL Li, FT Lv, LF Dou, LC Wang - Tetrahedron, 2009 - Elsevier
The synthesis and NMR characterization of soluble PEG-supported polymers were described, and their subsequent application for liquid-phase synthesis of water-soluble cyanine dyes …
Number of citations: 13 www.sciencedirect.com
S Samadi, K Jadidi, B Khanmohammadi, N Tavakoli - Journal of Catalysis, 2016 - Elsevier
A series of chiral 4-oxazolinylaniline ligands 8 were conveniently synthesized on a gram scale from inexpensive and commercially available 4-aminobenzoic acid in four steps. The …
Number of citations: 23 www.sciencedirect.com
S Darwish, E Ghazy, T Heimburg, D Herp… - International journal of …, 2022 - mdpi.com
In addition to involvement in epigenetic gene regulation, histone deacetylases (HDACs) regulate multiple cellular processes through mediating the activity of non-histone protein …
Number of citations: 14 www.mdpi.com
MH Norman, GC Rigdon, WR Hall… - Journal of medicinal …, 1996 - ACS Publications
A series of substituted (4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide derivatives was prepared and evaluated as potential atypical antipsychotic agents. The target …
Number of citations: 45 pubs.acs.org
K Merkens, FJ Aguilar Troyano, K Anwar… - The Journal of …, 2021 - ACS Publications
Herein we present a highly efficient, light-mediated, deoxygenative protocol to access γ-oxo-α-amino acid derivatives. This radical methodology employs photoredox catalysis, in …
Number of citations: 17 pubs.acs.org
AJ Allentoff, MA Wallace, SC Traeger, N Zheng… - Tetrahedron, 2018 - Elsevier
The synthesis of a 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI)-adenine adduct via regioselective N-3 alkylation of adenine with a 1-(iodomethyl)-2,3-dihydro-1H-benzo[e]…
Number of citations: 1 www.sciencedirect.com
KS Eckhardt, T Münzel, J Gräb, T Berg - ChemBioChem, 2023 - Wiley Online Library
The transcription factors STAT5a and STAT5b are constitutively active in many human tumors. Combined inhibition of both STAT5 proteins is a valuable approach with promising …
TR Hayes, PD Benny - TECHNETIUM-99M CARBONYL …, 2016 - rex.libraries.wsu.edu
An ongoing issue in the development of targeted 99m Tc based radiopharmaceuticals is a system for the complexation and purification of compounds in a clinical setting. While many …
Number of citations: 4 rex.libraries.wsu.edu
S Jaswal, GD Gupta, SK Verma - Journal of Molecular Structure, 2023 - Elsevier
The Aurora kinase (AURK) belongs to a family of enzymes that are extremely identical to the serine or threonine kinases (STK) enzyme family that displays a critical part in cell division …
Number of citations: 2 www.sciencedirect.com
YZ Ma, ZB Tang, CY Sang, ZY Qi, L Hui… - Bioorganic & Medicinal …, 2019 - Elsevier
To find novel effective Aurora kinases inhibitors, a series of structurally interesting nitroxide labeled pyrimidines were synthesized and evaluated their anti-proliferative and Aurora …
Number of citations: 10 www.sciencedirect.com

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